molecular formula C24H39N5O6 B12519596 L-Alanyl-L-lysyl-L-leucyl-L-tyrosine CAS No. 820211-20-9

L-Alanyl-L-lysyl-L-leucyl-L-tyrosine

Cat. No.: B12519596
CAS No.: 820211-20-9
M. Wt: 493.6 g/mol
InChI Key: XEMIMJLTFYAIFU-KNTRFNDTSA-N
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Description

L-Alanyl-L-lysyl-L-leucyl-L-tyrosine is a tetrapeptide composed of four amino acids: L-alanine, L-lysine, L-leucine, and L-tyrosine. This compound has a molecular formula of C24H39N5O6 and a molecular weight of 493.596 Da

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanyl-L-lysyl-L-leucyl-L-tyrosine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-lysyl-L-leucyl-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reaction conditions vary depending on the desired modification but typically involve controlled pH and temperature to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific modifications. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while substitution reactions can yield peptides with altered functional groups .

Scientific Research Applications

L-Alanyl-L-lysyl-L-leucyl-L-tyrosine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Alanyl-L-lysyl-L-leucyl-L-tyrosine involves its interaction with specific molecular targets and pathways. Upon entering the body, the peptide can be broken down into its constituent amino acids, which can then participate in various metabolic processes. The tyrosine residue, for example, can be converted into catecholamines such as dopamine, epinephrine, and norepinephrine, which play crucial roles in neurotransmission and stress response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. Its combination of hydrophobic (leucine) and hydrophilic (lysine) residues allows it to interact with various molecular targets, making it versatile for different applications .

Properties

CAS No.

820211-20-9

Molecular Formula

C24H39N5O6

Molecular Weight

493.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C24H39N5O6/c1-14(2)12-19(28-22(32)18(6-4-5-11-25)27-21(31)15(3)26)23(33)29-20(24(34)35)13-16-7-9-17(30)10-8-16/h7-10,14-15,18-20,30H,4-6,11-13,25-26H2,1-3H3,(H,27,31)(H,28,32)(H,29,33)(H,34,35)/t15-,18-,19-,20-/m0/s1

InChI Key

XEMIMJLTFYAIFU-KNTRFNDTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N

Origin of Product

United States

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